![molecular formula C26H54N4O14 B15130476 3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chitosan, 6-(2-hydroxyethyl) ether is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans like shrimp and crabs. This compound is known for its excellent biocompatibility, biodegradability, and non-toxicity, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chitosan, 6-(2-hydroxyethyl) ether typically involves the etherification of chitosan using alkali/urea aqueous solution as the solvent and reaction medium . The process begins with the dissolution of chitosan in an alkali/urea aqueous solution, followed by the addition of ethylene oxide or other hydroxyethylating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the efficient formation of the ether derivative .
Industrial Production Methods
Industrial production of Chitosan, 6-(2-hydroxyethyl) ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The final product is purified through filtration, washing, and drying steps to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Chitosan, 6-(2-hydroxyethyl) ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Various electrophiles; controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with enhanced or modified properties .
科学的研究の応用
Chitosan, 6-(2-hydroxyethyl) ether has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the synthesis of various organic compounds.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems, wound healing materials, and antimicrobial agents.
Industry: Applied in wastewater treatment, food packaging, and as a thickening agent in cosmetics.
作用機序
The mechanism of action of Chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and macromolecules. The hydroxyethyl groups enhance the solubility and bioavailability of the compound, allowing it to effectively interact with cellular components. The compound can disrupt microbial membranes, leading to antimicrobial effects, and promote cell proliferation and tissue regeneration in wound healing applications .
類似化合物との比較
Similar Compounds
Hydroxyethyl chitosan: Similar in structure but with different degrees of substitution and molecular weights.
Carboxymethyl chitosan: Another derivative with carboxymethyl groups instead of hydroxyethyl groups.
Quaternized chitosan: Contains quaternary ammonium groups, offering enhanced antimicrobial properties.
Uniqueness
Chitosan, 6-(2-hydroxyethyl) ether is unique due to its specific hydroxyethyl modification, which imparts superior water solubility, moisture retention, and gelling properties compared to other chitosan derivatives . These properties make it particularly suitable for biomedical and industrial applications where enhanced solubility and biocompatibility are required .
特性
分子式 |
C26H54N4O14 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC名 |
3-amino-5-[2-amino-4-[2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |
InChI |
InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3 |
InChIキー |
BMSOSHUYFHAULE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


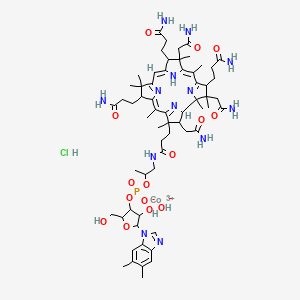
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
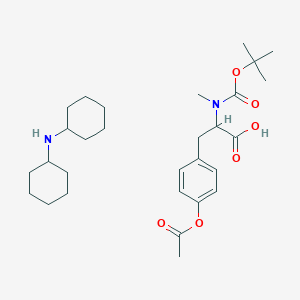
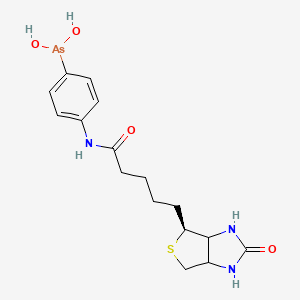
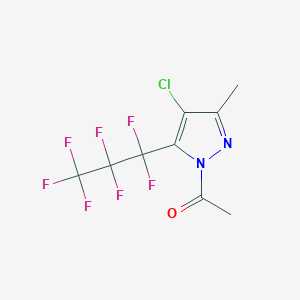
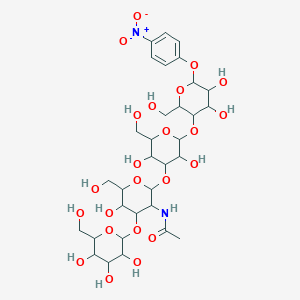
![[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15130439.png)

![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B15130451.png)
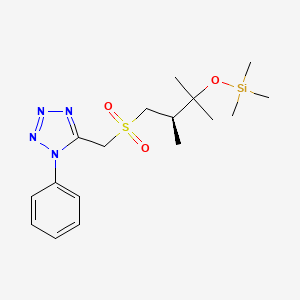

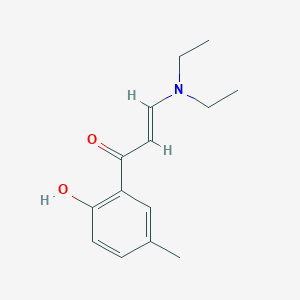
![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

